(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine
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Overview
Description
(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. One common method is the reaction of 2-nitrobenzaldehyde with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Scientific Research Applications
(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the hydrazone moiety can form covalent bonds with nucleophilic sites in biological macromolecules, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator with similar applications.
2,2-Dimethoxy-2-phenylacetophenone: Used in photopolymerization processes.
Uniqueness
(2E)-1-(2-Nitrophenyl)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazine is unique due to its combination of a nitro group and a hydrazone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)15-11-5-4-10-14(15)17-16-12-6-9-13-7-2-1-3-8-13/h1-12,17H/b9-6+,16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWOFALILUNPU-LVEAOLTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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